Cas no 41708-72-9 (2-amino-N-(2,6-dimethylphenyl)propanamide)

2-Amino-N-(2,6-dimethylphenyl)propanamide is a synthetic organic compound featuring an amide linkage and an aromatic dimethylphenyl group. Its structure combines a primary amine with a substituted benzene ring, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound's rigid aromatic moiety enhances stability, while the reactive amino and amide functionalities allow for further derivatization. It is particularly useful in the development of specialized analgesics and local anesthetics due to its structural similarity to lidocaine derivatives. High purity grades ensure consistent performance in research and industrial applications, supporting precise synthetic pathways and reliable results.
2-amino-N-(2,6-dimethylphenyl)propanamide structure
41708-72-9 structure
Product Name:2-amino-N-(2,6-dimethylphenyl)propanamide
CAS No:41708-72-9
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD00072010
CID:55463
PubChem ID:38945
Update Time:2025-05-20

2-amino-N-(2,6-dimethylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Tocainide
    • 2-Amino-N-(2,6-dimethylphenyl)propanamide
    • N-(2-Aminopropionyl)-2,6-xylidine
    • 2-amino-2',6'-propionoxylidide
    • 6'-propionoxylidide,2-amino-2
    • alanyl-2,6-xylidide
    • S-Tocainide
    • Astra W 36095
    • W 36095
    • UNII-27DXO59SAN
    • TOCAINIDE [WHO-DD]
    • Prestwick3_001027
    • AB00514717_08
    • 2-Amino-N-(2,6-dimethylphenyl)propionamid
    • Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
    • CCG-100842
    • 41708-72-9 (free base)
    • N-(2,6-dimethylphenyl)alaninamide
    • TOCAINIDE [INN]
    • HMS2051G06
    • AS-47668
    • BUJAGSGYPOAWEI-UHFFFAOYSA-N
    • TOCAINIDE [MART.]
    • NC00092
    • EN300-6499518
    • SDCCGSBI-0633699.P001
    • C07142
    • Tocainida
    • HY-B1798
    • NCGC00162129-03
    • 2-Amino-N-(2,6-dimethylphenyl)propanamide #
    • AKOS009044713
    • SCHEMBL15761
    • D06172
    • NS00009050
    • MLS000759525
    • TOCAINIDE [MI]
    • Prestwick0_001027
    • MFCD00072010
    • CHEBI:9611
    • CS-0013837
    • CHEMBL1762
    • SMR000466388
    • AB00514717
    • Prestwick2_001027
    • NCGC00162129-01
    • W-36095
    • Prestwick1_001027
    • MFCD00941502
    • F15117
    • HMS2232D16
    • EINECS 255-505-0
    • Tocainide [USAN:INN:BAN]
    • Tocainide (USAN/INN)
    • MLS001423966
    • NCGC00162129-04
    • DB01056
    • Tonocard
    • TOCAINIDE [VANDF]
    • HMS3393G06
    • TOCAINIDE [USAN]
    • BRD-A92670106-003-03-9
    • DTXSID9040766
    • GTPL7309
    • Tocainida [INN-Spanish]
    • 27DXO59SAN
    • 41708-72-9
    • 53984-26-2
    • NCGC00162129-02
    • 2-amino-N-(2,6-dimethylphenyl)propanimidic acid
    • Q757058
    • BSPBio_001213
    • Tocainidum [INN-Latin]
    • 76213-25-7
    • NCGC00162129-09
    • Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
    • AB00514717-06
    • BPBio1_001335
    • Tocainidum
    • AC-16017
    • 2',6'-Propionoxylidide, 2-amino-
    • FT-0754302
    • BRN 2416564
    • (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide
    • SPBio_003074
    • Tocainide?
    • BRD-A92670106-003-05-4
    • 2-amino-N-(2,6-dimethylphenyl)propanamide
    • MDL: MFCD00072010
    • Inchi: 1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
    • InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 192.12600
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.0529 (rough estimate)
  • Boiling Point: 328.25°C (rough estimate)
  • Refractive Index: 1.5750 (estimate)
  • PSA: 55.12000
  • LogP: 2.36240

2-amino-N-(2,6-dimethylphenyl)propanamide Security Information

  • Hazard Category Code: R22
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

2-amino-N-(2,6-dimethylphenyl)propanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-amino-N-(2,6-dimethylphenyl)propanamide Pricemore >>

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2-amino-N-(2,6-dimethylphenyl)propanamide Suppliers

Amadis Chemical Company Limited
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(CAS:41708-72-9)2-amino-N-(2,6-dimethylphenyl)propanamide
Order Number:A1086684
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):173.0
Email:sales@amadischem.com

2-amino-N-(2,6-dimethylphenyl)propanamide Related Literature

Additional information on 2-amino-N-(2,6-dimethylphenyl)propanamide

Compound CAS No. 41708-72-9: 2-amino-N-(2,6-dimethylphenyl)propanamide

The compound with CAS No. 41708-72-9, commonly referred to as 2-amino-N-(2,6-dimethylphenyl)propanamide, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug design, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the performance of certain polymeric materials, making it a subject of interest for researchers worldwide.

2-amino-N-(2,6-dimethylphenyl)propanamide is characterized by its amide functional group and a substituted aromatic ring. The presence of the amino group (-NH₂) and the dimethylphenyl substituent imparts unique electronic and steric properties to the molecule. These features make it an ideal candidate for exploring its reactivity in various chemical reactions. Recent research has focused on its ability to act as a nucleophile in nucleophilic aromatic substitution reactions, which has implications for the synthesis of complex organic molecules.

The synthesis of 2-amino-N-(2,6-dimethylphenyl)propanamide involves a multi-step process that typically includes the formation of an intermediate amine followed by amide bond formation. This process has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production. The compound's stability under various reaction conditions has also been a topic of interest, with findings suggesting that it exhibits good thermal stability up to 150°C, which is advantageous for industrial applications.

In terms of applications, 2-amino-N-(2,6-dimethylphenyl)propanamide has shown promise in the field of polymer chemistry. Researchers have explored its use as a building block for synthesizing polyamides with enhanced mechanical properties. These polymers exhibit improved tensile strength and flexibility, making them suitable for applications in automotive components and advanced textiles. Furthermore, recent studies have demonstrated its potential as a precursor for the synthesis of bioactive compounds, opening new avenues in pharmaceutical research.

The structural versatility of 2-amino-N-(2,6-dimethylphenyl)propanamide also makes it a valuable tool in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-π interactions has been exploited to design self-assembling systems with potential applications in drug delivery and nanotechnology. Recent advancements in this area have highlighted its role in creating stimuli-responsive materials that can respond to external factors such as temperature or pH changes.

From an environmental perspective, the compound's biodegradability and toxicity profile have been assessed in recent studies. Findings indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions, which is reassuring for its potential use in industrial settings. However, further research is needed to fully understand its long-term environmental impact and develop sustainable production methods.

In conclusion, CAS No. 41708-72-9, or 2-amino-N-(2,6-dimethylphenyl)propanamide, is a compound with multifaceted applications across various scientific domains. Its unique chemical properties and versatility make it a valuable asset for researchers seeking innovative solutions in materials science and pharmaceuticals. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and medical frontiers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41708-72-9)2-amino-N-(2,6-dimethylphenyl)propanamide
A1086684
Purity:99%
Quantity:1g
Price ($):173.0
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